3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-ALA-HIS-OH typically involves the use of papain immobilized on magnetic nanocrystalline cellulose as a biocatalyst. This method employs deep eutectic solvents to enhance the reaction efficiency. The highest yield achieved with this method is approximately 68.4% .
Industrial Production Methods
Industrial production of Z-ALA-HIS-OH can be scaled up using the same biocatalytic approach. The immobilized papain can be easily recycled from the reaction system using magnetic forces, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Z-ALA-HIS-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Z-ALA-HIS-OH include triethylamine and deep eutectic solvents. The reaction conditions are optimized to achieve high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Z-ALA-HIS-OH, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Z-ALA-HIS-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Industry: It is used in the food industry due to its high nutritional value and bioactivity.
Mechanism of Action
The mechanism of action of Z-ALA-HIS-OH involves its interaction with specific molecular targets and pathways. As a dipeptidyl peptidase IV inhibitor, it attenuates the development of type II diabetes by inhibiting the enzyme responsible for the degradation of incretin hormones. This leads to increased insulin secretion and improved glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Z-HIS-OH: Nα-Carbobenzyloxy-L-histidine, a similar compound with histidine as the primary amino acid.
Z-ALA-ALA-OH: A dipeptide composed of two alanine residues.
Uniqueness
Z-ALA-HIS-OH is unique due to its combination of alanine and histidine, which imparts specific bioactive properties such as metal ion chelation and enzyme inhibition. These properties make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPCRFFMGCXYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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